N-(5-Amino-1,3-thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(5-Amino-1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains both thiazole and thiophene rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 2-aminothiazole with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-1,3-thiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(5-Nitro-1,3-thiazol-2-yl)thiophene-2-carboxamide.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-(5-Amino-1,3-thiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(5-Amino-1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to bacterial DNA gyrase, inhibiting its activity and leading to the disruption of bacterial DNA replication. Additionally, the compound may interact with cellular enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Nitro-1,3-thiazol-2-yl)thiophene-2-carboxamide
- N-(5-Methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
- N-(5-Chloro-1,3-thiazol-2-yl)thiophene-2-carboxamide
Uniqueness
N-(5-Amino-1,3-thiazol-2-yl)thiophene-2-carboxamide is unique due to its specific combination of thiazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials .
Properties
CAS No. |
828920-34-9 |
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Molecular Formula |
C8H7N3OS2 |
Molecular Weight |
225.3 g/mol |
IUPAC Name |
N-(5-amino-1,3-thiazol-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C8H7N3OS2/c9-6-4-10-8(14-6)11-7(12)5-2-1-3-13-5/h1-4H,9H2,(H,10,11,12) |
InChI Key |
WPEHKXPRJZDSMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC=C(S2)N |
Origin of Product |
United States |
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